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molecular formula C8H8O3 B1629221 6,7-Dihydroxy-2,3-dihydrobenzofuran CAS No. 42484-95-7

6,7-Dihydroxy-2,3-dihydrobenzofuran

Cat. No. B1629221
M. Wt: 152.15 g/mol
InChI Key: QYEVTADDYREVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129576

Procedure details

reacting 6,7-dihydroxy-2,3,-dihydrobenzofuran with malic acid to form 2,3-dihydroxanthotoxol,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][CH2:7][O:8][C:4]=2[C:3]=1[OH:11].C(O)(=O)[CH:13]([CH2:15][C:16](O)=O)[OH:14]>>[CH2:6]1[C:5]2[CH:9]=[C:10]3[C:2](=[C:3]([OH:11])[C:4]=2[O:8][CH2:7]1)[O:1][C:13](=[O:14])[CH:15]=[CH:16]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=C(CCO2)C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1COC2=C1C=C3C=CC(=O)OC3=C2O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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